FAAH Inhibition Potency and Selectivity
2-Ethyl-N-(4-hydroxyphenyl)hexanamide is a documented inhibitor of human recombinant fatty acid amide hydrolase (FAAH) with an IC₅₀ of 4.00 µM, as reported in BindingDB [1]. This micromolar potency places it in a distinct functional class from sub-nanomolar FAAH inhibitors like URB597 (IC₅₀ ~ 4.6 nM) and from structurally similar but substantially less active analogs such as N-(4-hydroxyphenyl)hexanamide, which demonstrates an IC₅₀ of 89 nM against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, with no reported FAAH activity at the time of this analysis [2]. The presence of the α-ethyl branch on the acyl chain in the target compound is a critical determinant of its FAAH inhibitory activity, as its absence in N-(4-hydroxyphenyl)hexanamide correlates with a complete shift in target profile.
vs analog: no FAAH activity (HPPD 89 nM)
| Evidence Dimension | In vitro enzyme inhibition potency (FAAH) |
|---|---|
| Target Compound Data | IC₅₀ = 4.00 µM (4,000 nM) |
| Comparator Or Baseline | N-(4-hydroxyphenyl)hexanamide (analog without α-ethyl branch): No reported FAAH activity; IC₅₀ = 89 nM against HPPD from pig liver |
| Quantified Difference | ~45-fold lower potency relative to HPPD activity for the analog; target compound shows micromolar activity at FAAH, representing a distinct pharmacological profile. |
| Conditions | Inhibition of human recombinant FAAH expressed in E. coli, assessed by hydrolysis of [³H]-AEA; HPPD assay used pig liver enzyme. |
Why This Matters
This quantitative distinction is critical for endocannabinoid research: the target compound serves as a micromolar reference inhibitor, while its analog without the α-ethyl branch is inactive against FAAH, making them non-interchangeable in studies of FAAH-mediated signaling.
- [1] BindingDB. (n.d.). BDBM50448279 (CHEMBL2414016) Activity Spreadsheet. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448279 View Source
- [2] BindingDB. (2012). BDBM50403928 (CHEMBL307048) Activity Spreadsheet. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403928 View Source
